2-(5-(Benzyloxy)pyridin-2-yl)acetic acid
Overview
Description
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is an organic compound that features a benzyloxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is Aldose Reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
The compound interacts with ALR2 in a way that inhibits its function . The binding mode derived from molecular docking suggests that the derivatives of this compound are tightly bound to the active site of ALR2 , indicating a strong inhibitory action against ALR2 .
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway, which plays a crucial role in diabetic complications . By inhibiting ALR2, the compound can reduce the level of oxidative stress, which is beneficial for alleviating diabetic complications .
Result of Action
The compound exhibits potent inhibitory action against ALR2 . Notably, one of its derivatives, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, showed excellent selectivity towards ALR2 with an IC50 value of 0.789 μM . This derivative also demonstrated powerful antioxidative action, scavenging DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM .
Biochemical Analysis
Biochemical Properties
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The compound’s interaction with aldose reductase is characterized by its ability to bind tightly to the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound exhibits antioxidant properties, which further enhance its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress lipid peroxidation and scavenge free radicals, thereby protecting cells from oxidative stress . These actions contribute to the compound’s potential therapeutic applications in conditions characterized by oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and reducing the conversion of glucose to sorbitol in the polyol pathway . This inhibition helps in managing diabetic complications by preventing the accumulation of sorbitol, which can cause cellular damage. Additionally, the compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory and antioxidant properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and exhibits antioxidant properties without causing significant adverse effects . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and the compound’s safety profile in animal models are critical considerations for its potential use in humans.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyol pathway. By inhibiting aldose reductase, the compound reduces the conversion of glucose to sorbitol, thereby modulating metabolic flux and metabolite levels This inhibition helps in managing diabetic complications and reducing oxidative stress
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to cross cell membranes and its accumulation in specific tissues are critical for its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Acetic Acid Introduction: The acetic acid moiety is often introduced through a carboxylation reaction, where a precursor compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxypyridin-2-yl)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(5-Hydroxy-pyridin-2-yl)acetic acid: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-phenylmethoxypyridin-2-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYGMLBJPNIPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.